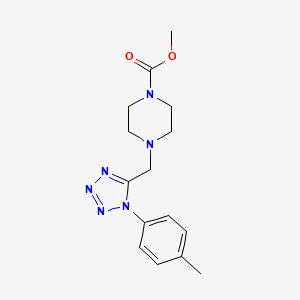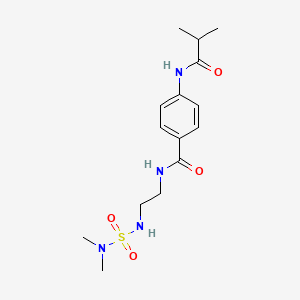
N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide is a useful research compound. Its molecular formula is C15H24N4O4S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity and Structure-Activity Relationships
Compounds structurally related to N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide have been explored for their antitumor activities. For instance, amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones demonstrated significant potency against tumor cells, with specific derivatives showing enhanced efficacy and reduced cardiotoxicity relative to their parent compounds. The study highlights the importance of substitution patterns on the anthracene nucleus for antitumor activity and provides a basis for developing novel antitumor agents with improved therapeutic profiles (Sami et al., 1995).
Neurological Applications
Research into compounds with structures similar to this compound includes the development of diagnostic tools for neurological diseases. For example, derivatives of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile have been used in conjunction with positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This non-invasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease, showcasing the potential of structurally similar compounds in neurological research and diagnostics (Shoghi-Jadid et al., 2002).
Insect Repellent Efficacy
Another area of application for compounds structurally related to this compound is in the study of insect repellent efficacy. Research comparing the behavioral and toxicological effects of N,N-diethyl-3-methylbenzamide (DEET) and ethyl 3-[acetyl(butyl)amino]propanoate (IR3535) on Rhodnius prolixus, a vector of Chagas disease, quantified repellency and explored the molecular mechanisms underlying these effects. Such studies contribute to our understanding of insect repellency and the development of more effective repellents (Alzogaray, 2015).
Cardiovascular and Anti-Ulcer Properties
Additionally, research into the cardiovascular and anti-ulcer properties of phenylethylamine derivatives, including compounds with structural similarities to this compound, has led to the discovery of novel compounds with potential therapeutic applications. For instance, novel derivatives were synthesized to improve solubility and bioavailability, showing promise in preventing stress-induced gastric ulceration and suggesting avenues for the development of new anti-ulcer agents (Hosokami et al., 1995).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets by binding to them, which can lead to changes in the target’s function . This interaction can result in a variety of biological effects depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can include changes in cellular function and potentially therapeutic effects .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-[2-(dimethylsulfamoylamino)ethyl]-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-11(2)14(20)18-13-7-5-12(6-8-13)15(21)16-9-10-17-24(22,23)19(3)4/h5-8,11,17H,9-10H2,1-4H3,(H,16,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWLKPVYUTZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-(2-chlorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide](/img/structure/B2932615.png)
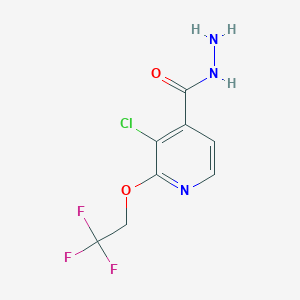
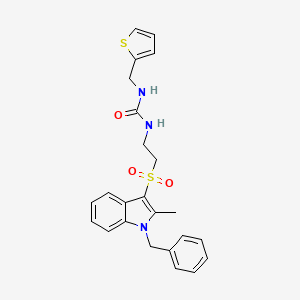
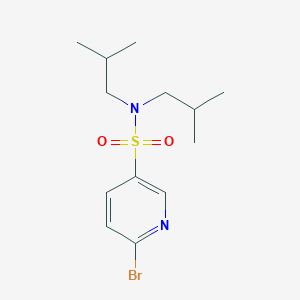

![1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2932625.png)
![N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2932626.png)
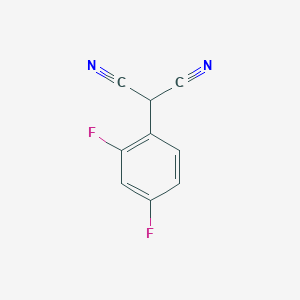

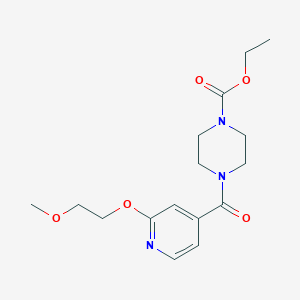
![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-3-carboxamide](/img/structure/B2932635.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2932636.png)
